molecular formula C24H21N3O3S2 B2760788 N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide CAS No. 325742-82-3

N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Katalognummer: B2760788
CAS-Nummer: 325742-82-3
Molekulargewicht: 463.57
InChI-Schlüssel: IAOLSOGPLAFUJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H21N3O3S2 and its molecular weight is 463.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H17N3OS3
  • Molecular Weight : 375.53 g/mol
  • CAS Number : 573950-96-6

The compound exhibits various biological activities primarily through the following mechanisms:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. For instance, benzothiazole derivatives have been shown to target thioredoxin reductase (TrxR), an important enzyme in cancer metabolism .
  • Antimicrobial Properties : Studies on related benzothiazole derivatives suggest they possess antimicrobial activity against various pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects : Some derivatives demonstrate the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Experimental Data

  • Antitumor Activity :
    • A study evaluated the cytotoxic effects of related compounds on human cancer cell lines, revealing that certain derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range .
    • Structure-activity relationship (SAR) studies indicated that modifications in the benzothiazole moiety could enhance anticancer efficacy.
  • Antimicrobial Testing :
    • Compounds structurally similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values as low as 15.62 µg/mL .
  • Inhibitory Potency :
    • The compound's potential as a PARP-1 inhibitor has been highlighted in various studies. PARP inhibitors are crucial in cancer therapy for tumors with defective DNA repair mechanisms .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of TrxR and other metabolic pathways
AntimicrobialDisruption of cell membranes
Anti-inflammatoryModulation of inflammatory cytokines

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

Recent studies have explored the synthesis and biological evaluation of compounds similar to N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide for their potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These studies focus on the compound's ability to inhibit enzymes associated with neurodegeneration.

Key Findings:

  • Compounds derived from benzothiazole and tetrahydroquinoline have shown promising results in inhibiting monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in neurodegenerative conditions .
  • Specific derivatives have been tested for their efficacy in reducing symptoms of depression associated with neurodegenerative diseases, demonstrating significant activity in animal models .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been a major focus of research. It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are relevant in the context of Alzheimer's disease.

Research Insights:

  • A study reported that derivatives containing benzothiazole moieties exhibited strong AChE inhibitory activity, with some compounds achieving IC50 values as low as 2.7 µM .
  • Molecular docking studies have elucidated the binding interactions between these compounds and AChE, providing insights into their mechanism of action .

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have also been investigated. These compounds have demonstrated activity against various bacterial strains.

Significant Results:

  • Research indicated that certain synthesized derivatives exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • The presence of specific functional groups within the compound structure was correlated with enhanced antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity Type Target IC50 Value (µM) Reference
Acetylcholinesterase InhibitionAcetylcholinesterase (AChE)2.7
Monoamine Oxidase InhibitionMAO-BNot specified
Antibacterial ActivityMycobacterium smegmatis6.25
Antibacterial ActivityPseudomonas aeruginosaNot specified

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a series of benzothiazole derivatives on cognitive decline in animal models. The results indicated that specific compounds significantly reduced immobility time in forced swim tests, suggesting antidepressant-like effects that could be beneficial for patients with neurodegenerative diseases complicated by depression .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing new derivatives based on the benzothiazole framework for antimicrobial applications. The study highlighted the effectiveness of these compounds against resistant bacterial strains, proposing their potential as new therapeutic agents for infectious diseases .

Eigenschaften

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-16-8-13-20-22(15-16)31-24(25-20)26-23(28)18-9-11-19(12-10-18)32(29,30)27-14-4-6-17-5-2-3-7-21(17)27/h2-3,5,7-13,15H,4,6,14H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOLSOGPLAFUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzoic acid (1) (100 mg, 0.32 mmol) was treated with 6-methylbenzo[d]thiazol-2-amine (43 mg, 0.26 mmol) using method B. The residue was purified using flash chromatography eluting with 0-30% EtOAc in hexanes to give 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide as a white solid. Yield: 34 mg (28%). 1H-NMR: 8.21 (d, J=8.5 Hz, 2H), 7.81 (s, 1H), 7.77 (d, J=8.5 Hz, 2H), 7.68 (br s, 1H), 7.61 (d, J=8.0 Hz, 1H), 7.29 (dd, J=8.0, 1.0 Hz, 1H), 7.24-7.19 (m, 1H), 7.13-7.06 (m, 2H), 3.84-3.80 (m, 2H), 2.47-2.41 (m, 5H), 1.66-1.59 (m, 2H).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.